molecular formula C18H15ClN2O5S2 B5009809 N-[3-(benzenesulfonamido)-5-chloro-4-hydroxyphenyl]benzenesulfonamide

N-[3-(benzenesulfonamido)-5-chloro-4-hydroxyphenyl]benzenesulfonamide

Cat. No.: B5009809
M. Wt: 438.9 g/mol
InChI Key: MHPSHWUYGWRDOU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzenesulfonamido)-5-chloro-4-hydroxyphenyl]benzenesulfonamide typically involves the reaction of 3-chloro-4-hydroxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzenesulfonamido)-5-chloro-4-hydroxyphenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . The inhibition of this enzyme disrupts the pH regulation within the tumor microenvironment, leading to reduced tumor growth and proliferation. The molecular targets and pathways involved include the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(benzenesulfonamido)-5-chloro-4-hydroxyphenyl]benzenesulfonamide is unique due to the presence of both a chloro and a hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[3-(benzenesulfonamido)-5-chloro-4-hydroxyphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O5S2/c19-16-11-13(20-27(23,24)14-7-3-1-4-8-14)12-17(18(16)22)21-28(25,26)15-9-5-2-6-10-15/h1-12,20-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPSHWUYGWRDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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